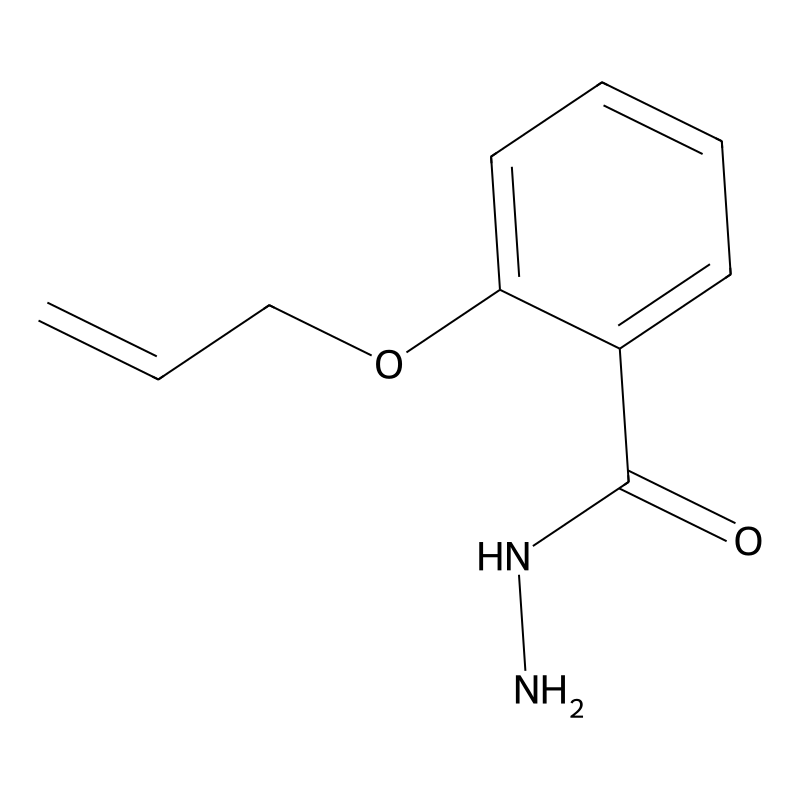

2-(Allyloxy)benzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrazide Functionality

2-(Allyloxy)benzohydrazide contains a hydrazide functional group (R-C(=O)-NH-NH2). Hydrazides are known to act as pharmacophores, meaning they can bind to specific targets in biological systems and potentially elicit a pharmacological response PubChem: 4-(Allyloxy)benzohydrazide: . This suggests 2-(Allyloxy)benzohydrazide could be a candidate molecule for drug discovery efforts.

Ligand potential in Coordination Chemistry

The hydrazide group can also form complexes with metal ions. This property makes hydrazide-containing molecules effective ligands in coordination chemistry PubChem: 4-(Allyloxy)benzohydrazide: . 2-(Allyloxy)benzohydrazide could potentially be explored for its ability to bind to specific metal ions and form coordination complexes with unique properties.

2-(Allyloxy)benzohydrazide is an organic compound with the molecular formula C10H12N2O2. It features a benzohydrazide structure with an allyloxy substituent, which significantly influences its chemical properties and biological activities. The compound exhibits a planar conformation except for the terminal allyl carbon atom and hydrazide nitrogen atom, which are slightly displaced from the mean plane, contributing to its unique structural characteristics .

The reactivity of 2-(Allyloxy)benzohydrazide can be attributed to its functional groups, particularly the hydrazide moiety, which can undergo various chemical transformations, including:

- Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.

- Acylation: The hydrazide can be acylated to form more complex derivatives.

- Reduction: The compound may be reduced to amines under appropriate conditions.

These reactions are significant in synthetic organic chemistry and medicinal chemistry for developing derivatives with enhanced properties.

Compounds containing hydrazide functional groups often exhibit notable biological activities. 2-(Allyloxy)benzohydrazide has been investigated for its potential pharmacological effects, including:

- Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial strains.

- Antitumor Properties: Potential activity against cancer cell lines has been noted, suggesting its role as a lead compound in cancer therapy.

- Enzyme Inhibition: The compound may act as an inhibitor in specific enzymatic pathways, contributing to its therapeutic potential .

The synthesis of 2-(Allyloxy)benzohydrazide typically involves the following steps:

- Formation of Ethyl 4-Allyloxybenzoate:

- A mixture of ethyl-4-hydroxybenzoate and allyl bromide is refluxed in acetone with anhydrous potassium carbonate for approximately 20 hours.

- Hydrazine Reaction:

2-(Allyloxy)benzohydrazide finds applications in various fields, including:

- Pharmaceuticals: As a potential lead compound for drug development due to its biological activities.

- Coordination Chemistry: Serving as a ligand in metal coordination complexes.

- Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies of 2-(Allyloxy)benzohydrazide focus on its binding affinity and mechanism of action with biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate the biological activity against various pathogens or cancer cell lines.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, paving the way for further development in therapeutic applications .

Several compounds share structural similarities with 2-(Allyloxy)benzohydrazide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Allyloxy)benzohydrazide | Contains an allyloxy group on the benzohydrazide | Exhibits strong hydrogen bonding interactions |

| 2-(Allyloxy)-5-bromo-N'-(4-methoxybenzylidene)benzohydrazide | Bromo and methoxy substituents | Enhanced solubility and modified reactivity |

| Benzohydrazide derivatives | General class of compounds containing benzohydrazine moiety | Varying substituents lead to diverse biological activities |

Each of these compounds presents unique characteristics that differentiate them from 2-(Allyloxy)benzohydrazide, particularly concerning their biological activities and synthetic pathways. The presence of different substituents significantly affects their reactivity and potential applications in medicinal chemistry .